4-Methoxy-2-methyl-5-nitropyridine

描述

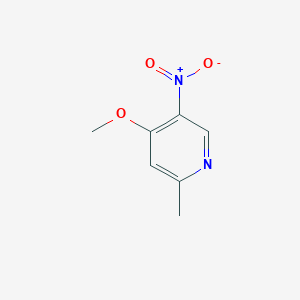

4-Methoxy-2-methyl-5-nitropyridine (CAS No. 6635-90-1) is a nitropyridine derivative characterized by a pyridine ring substituted with methoxy (-OCH₃) at position 4, methyl (-CH₃) at position 2, and nitro (-NO₂) at position 3. This compound is synthesized via nucleophilic substitution reactions, often involving nitration and methoxylation steps. For example, methoxy-substituted pyridines are typically prepared using protocols involving halogen displacement with methoxide ions, as described in general pyridine functionalization methodologies . The nitro group at position 5 enhances electron-withdrawing properties, making this compound a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its structural features also influence reactivity in further substitutions, such as reductions or coupling reactions.

属性

分子式 |

C7H8N2O3 |

|---|---|

分子量 |

168.15 g/mol |

IUPAC 名称 |

4-methoxy-2-methyl-5-nitropyridine |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-7(12-2)6(4-8-5)9(10)11/h3-4H,1-2H3 |

InChI 键 |

ULWJGKSIIVPODF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=N1)[N+](=O)[O-])OC |

产品来源 |

United States |

相似化合物的比较

2-Methoxy-3-nitro-4-methylpyridine (Similarity: 0.77)

4-Chloro-2-methoxy-3-nitropyridine (Similarity: 0.80)

- Substituents : Chloro (position 4), methoxy (position 2), nitro (position 3).

- Key Difference : Chlorine at position 4 introduces stronger electron-withdrawing effects, enhancing stability but complicating further nucleophilic substitutions.

- Applications : Used as a precursor in antiviral drug synthesis due to its halogenated aromatic system .

Functional Group Variations

4-Methyl-2-(methylthio)-5-nitropyridine (CAS 66665-86-9)

- Substituents : Methylthio (-SCH₃) at position 2, methyl at position 4, nitro at position 4.

- Key Difference : The methylthio group, being less polar than methoxy, reduces solubility in polar solvents but increases lipophilicity, making it suitable for lipid-soluble drug formulations .

- Synthesis : Achieved via thiolation reactions, with yields comparable to methoxylation (~80–85%) .

2-Hydroxy-4-methyl-5-nitropyridine (CAS 6921-64-8)

- Substituents : Hydroxy (-OH) at position 2, methyl at position 4, nitro at position 5.

- Key Difference : The hydroxy group enables hydrogen bonding, improving crystallinity but requiring protection during synthetic steps to avoid side reactions .

准备方法

Nitration of Methylpyridines

A crucial step in the preparation is the selective nitration of 2-methylpyridine derivatives to form nitro-substituted intermediates. Traditional nitration with nitric acid and sulfuric acid often suffers from low yields and poor regioselectivity.

An improved method involves nitration using dinitrogen pentoxide (N2O5) dissolved in liquid sulfur dioxide (SO2) at low temperature (-11 °C). This method provides better yields and selectivity compared to classical nitration:

| Starting Material | Product | Yield (%) | Notes |

|---|---|---|---|

| 2-Methylpyridine | 2-Methyl-3-nitropyridine | 42 | N2O5/SO2 nitration at -11 °C |

| 3-Methylpyridine | 3-Methyl-5-nitropyridine | 29 | Same conditions |

This approach avoids electrophilic aromatic substitution on phenyl rings and improves regioselectivity.

Methoxylation via Nucleophilic Substitution

The introduction of the methoxy group at the 4-position can be achieved by nucleophilic substitution of a chloro or amino precursor. For example, 2-chloro-5-nitropyridine can be reacted with sodium methoxide in methanol under reflux to yield 2-methoxy-5-nitropyridine with high purity and yield:

| Reagent | Amount | Conditions | Product Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | 15.85 g (0.1 mol) | Methanol, reflux 1 h | 96.49 | 98.78% |

| Sodium methoxide | 6.48 g (0.12 mol) |

After reaction, methanol is removed under reduced pressure, and the product is crystallized from water to obtain light brown needle crystals.

Continuous Flow Synthesis for Related Methoxy-Nitro Compounds

A modern approach for related compounds such as 4-methoxy-2-nitroaniline employs continuous flow reactors for acetylation, nitration, and hydrolysis steps, achieving high yield (>85%) and purity (>99%) with precise control over reaction parameters:

| Step | Reaction | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetylation | 4-Methoxyaniline + acetic anhydride | 25 °C, 133 min | High | - |

| Nitration | With nitrating reagent | 25 °C, 10 min | High | - |

| Hydrolysis | Hydrolysis of nitroacetanilide | 40 °C, 40 min | High | >99 |

This method avoids batch reaction drawbacks, improves selectivity, and is scalable industrially.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nitration (N2O5/SO2) | 2-Methylpyridine, -11 °C | 42 | - | Better regioselectivity vs HNO3/H2SO4 |

| Methoxylation | 2-Chloro-5-nitropyridine, NaOMe, reflux | 96.49 | 98.78 | High yield and purity |

| Catalytic Reduction | 10% Pd/C, H2, 60 °C, 0.01 MPa | 92.55 | 98.93 | For related amino intermediates |

| Continuous Flow Synthesis | 4-Methoxyaniline derivatives, multi-step | >85 | >99 | Precise control, scalable industrially |

Research Findings and Industrial Relevance

- The use of N2O5/SO2 nitration provides a cleaner, more selective alternative to traditional mixed acid nitration, reducing by-products and improving yields.

- Methoxylation via nucleophilic substitution in methanol with sodium methoxide is efficient and yields high-purity products suitable for further transformations.

- Catalytic hydrogenation with Pd/C allows mild reduction conditions, minimizing waste and ensuring environmentally friendly processes.

- Continuous flow techniques enhance safety, reproducibility, and scalability, significantly improving yield and purity for nitro-methoxy aromatic compounds.

These methods collectively offer a robust toolkit for the preparation of 4-methoxy-2-methyl-5-nitropyridine and related compounds, balancing efficiency, environmental impact, and industrial feasibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。